DL-Ornithine

Description

An amino acid produced in the urea cycle by the splitting off of urea from arginine.

Structure

3D Structure

Properties

IUPAC Name |

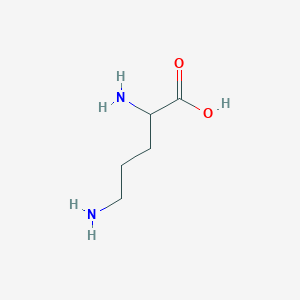

2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26445-53-4 | |

| Record name | Ornithine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00860383 | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-07-9, 33960-23-5 | |

| Record name | (±)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of DL-Ornithine vs. L-Ornithine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine is a non-proteinogenic amino acid that plays a pivotal role in several key metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification and the biosynthesis of polyamines, which are crucial for cell growth and proliferation.[1] As a chiral molecule, ornithine exists in two stereoisomeric forms: L-Ornithine and D-Ornithine. The racemic mixture of these two enantiomers is known as DL-Ornithine. In biological systems, stereospecificity is a fundamental principle, with enzymes and transporters often exhibiting a high degree of selectivity for one stereoisomer over the other. This technical guide provides a comprehensive analysis of the biological significance of L-Ornithine versus this compound, with a focus on their differential roles in metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

L-Ornithine: The Biologically Active Enantiomer

L-Ornithine is the predominant and biologically active form of ornithine in mammals and most other organisms.[2] Its central role in nitrogen metabolism and cellular growth is well-established.

The Urea Cycle: Ammonia Detoxification

The primary function of L-Ornithine is its participation in the urea cycle, a series of biochemical reactions that convert toxic ammonia into urea for excretion.[1] This cycle is primarily active in the liver. L-Ornithine acts as a carrier molecule within this cycle. It is regenerated at the end of each cycle and is crucial for the continuous removal of ammonia from the body.[1]

Figure 1: The Urea Cycle

Polyamine Biosynthesis

L-Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[3] This pathway is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the decarboxylation of L-Ornithine to form putrescine.[4] Polyamines are essential for a variety of cellular processes, including cell division, differentiation, and apoptosis, primarily through their interactions with nucleic acids and proteins.[3]

Figure 2: Polyamine Biosynthesis Pathway

D-Ornithine: Limited Biological Role and Metabolism

In contrast to its L-isomer, D-Ornithine is not a substrate for the key enzymes in the urea cycle and polyamine synthesis in mammals. Its biological significance is therefore limited.

Metabolism by D-Amino Acid Oxidase (DAAO)

The primary metabolic fate of D-Ornithine in mammals is its oxidative deamination by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[2] DAAO converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2] In the case of D-Ornithine, this reaction yields 5-amino-2-oxopentanoic acid.[5] This pathway serves as a detoxification mechanism for D-amino acids that may be ingested from dietary sources or arise from bacterial metabolism.

Figure 3: Metabolism of D-Ornithine

Comparative Biological Significance: this compound vs. L-Ornithine

The use of this compound, a racemic mixture, in biological applications is generally less effective than the use of pure L-Ornithine. This is due to the stereospecificity of the enzymes and transporters involved in ornithine's primary metabolic pathways. Essentially, the D-isomer in the DL-mixture is either inactive or metabolized through a separate, non-productive pathway in the context of the urea cycle and polyamine synthesis.

Enzyme and Transporter Stereospecificity

The key enzymes and transporters that utilize ornithine demonstrate a strong preference for the L-isomer.

-

Ornithine Transcarbamylase (OTC): This mitochondrial enzyme of the urea cycle is highly specific for L-Ornithine.[6][7][8] D-Ornithine is not a substrate for OTC, meaning that the D-isomer present in this compound cannot participate in ammonia detoxification via the urea cycle.

-

Ornithine Decarboxylase (ODC): The rate-limiting enzyme in polyamine synthesis is also stereospecific for L-Ornithine.[4] Therefore, D-Ornithine cannot serve as a precursor for the synthesis of putrescine and other polyamines.

-

Mitochondrial Ornithine Transporters (ORC1 and ORC2): The transport of ornithine from the cytosol into the mitochondrial matrix, a crucial step for its entry into the urea cycle, is mediated by specific carriers. Two isoforms, ORC1 and ORC2, have been identified. ORC1 is the predominant form in the liver and is specific for L-isomers of basic amino acids, including ornithine.[5][9] ORC2, while less abundant, exhibits a broader substrate specificity and can transport D-Ornithine, albeit with different kinetics compared to L-Ornithine.[5][9] The transport of D-Ornithine by ORC2 does not, however, lead to its incorporation into the urea cycle due to the stereospecificity of OTC.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the interactions of L-Ornithine and D-Ornithine with key biological components. Direct comparative data for this compound is scarce in the scientific literature.

Table 1: Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| Ornithine Decarboxylase (from Aspergillus terreus) | L-Ornithine | 0.95 | - | 4.6 x 10-5 (mM-1s-1) | [4] |

| Ornithine Decarboxylase (from Physarum polycephalum) | L-Ornithine | Form 1: 0.13 µM (for coenzyme) Form 2: 33 µM (for coenzyme) | - | - | [3] |

| D-Amino Acid Oxidase (human) | D-Serine (for comparison) | ~1.5 | ~5.5 | ~3.7 x 103 | [10] |

Table 2: Mitochondrial Ornithine Transporter Affinity

| Transporter | Substrate | Km (mM) | Relative Transport Rate (%) | Source(s) |

| ORC1 (human) | L-Ornithine | 0.43 | 100 | [5][9] |

| ORC1 (human) | D-Ornithine | Not transported | 0 | [5][9] |

| ORC2 (human) | L-Ornithine | 1.2 | 100 | [5][9] |

| ORC2 (human) | D-Ornithine | 2.1 | ~85 | [5][9] |

Table 3: Pharmacokinetic Parameters of L-Ornithine (from L-Ornithine L-Aspartate)

| Parameter | Value | Conditions | Source(s) |

| Tmax (peak plasma concentration time) | 30-60 min | Oral administration of 5g LOLA in healthy volunteers | [11][12] |

| Bioavailability | 82.2 ± 28% | Oral vs. IV administration of LOLA | [11][12] |

| AUC (Area Under the Curve) | 1.143 mmol/h/L | Oral administration of 5g LOLA | [11][12] |

Note: Pharmacokinetic data for oral this compound or D-Ornithine in humans is not well-documented in the reviewed literature.

Experimental Protocols

Assay for Ornithine Decarboxylase (ODC) Activity

This protocol is based on the manometric measurement of CO₂ released from the decarboxylation of L-Ornithine.

Workflow Diagram:

Figure 4: Workflow for ODC Activity Assay

Methodology:

-

Reagents:

-

100 mM Citric Acid and 100 mM Potassium Phosphate Buffer, pH 5.2 at 37°C.

-

100 mM L-Ornithine Hydrochloride Solution in buffer.

-

10 mM Pyridoxal 5-Phosphate (PLP) Solution in buffer.

-

ODC Enzyme Solution (e.g., 2 units/mL in cold deionized water).

-

-

Procedure:

-

Pipette the buffer and L-Ornithine solution into the main chamber of Warburg flasks.

-

Pipette the ODC enzyme solution and PLP solution into the side arm of the flasks.

-

Equilibrate the flasks at 37°C in a water bath with shaking.

-

Initiate the reaction by tipping the contents of the side arm into the main chamber.

-

Record the change in pressure on the manometer at regular intervals to determine the rate of CO₂ evolution.

-

-

Calculation:

-

Calculate the ODC activity in units, where one unit is defined as the release of 1.0 µmole of CO₂ from L-Ornithine per minute at pH 5.2 at 37°C.[13]

-

Quantification of Ornithine in Biological Samples (Fluorometric Assay)

This protocol describes a commercially available kit-based method for the sensitive quantification of ornithine.

Workflow Diagram:

Figure 5: Workflow for Fluorometric Ornithine Assay

Methodology:

-

Sample Preparation:

-

Prepare tissue homogenates or biological fluids as per the kit protocol. This may involve deproteinization steps.

-

-

Assay Procedure:

-

Add samples and a series of ornithine standards to a 96-well plate.

-

Prepare a reaction mix containing an ornithine converter, developer, enzyme mix, and a fluorescent probe.

-

Add the reaction mix to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation/emission of 535/587 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the fluorescence readings of the ornithine standards.

-

Determine the ornithine concentration in the samples by interpolating their fluorescence values on the standard curve.[14]

-

Conclusion

The biological significance of ornithine is overwhelmingly attributed to its L-enantiomer. L-Ornithine is an indispensable component of the urea cycle for ammonia detoxification and serves as the sole precursor for polyamine biosynthesis in mammals. The key enzymes and transporters in these pathways exhibit a high degree of stereospecificity, rendering D-Ornithine largely inactive in these critical metabolic functions. While D-Ornithine can be metabolized by D-amino acid oxidase and transported by the mitochondrial carrier ORC2, these activities do not contribute to the primary anabolic and detoxifying roles of ornithine.

For researchers, scientists, and drug development professionals, this stereospecificity has significant implications. When investigating the therapeutic potential of ornithine, particularly for conditions such as hepatic encephalopathy or for promoting tissue repair, the use of pure L-Ornithine is paramount to ensure efficacy. The inclusion of the D-isomer in a DL-racemic mixture would, at best, be inert in the target pathways and, at worst, could lead to the production of hydrogen peroxide via DAAO activity, potentially contributing to oxidative stress. Therefore, a thorough understanding of the distinct biological fates of L- and D-ornithine is crucial for the rational design of therapeutic and nutritional interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 3. Physical and kinetic distinction of two ornithine decarboxylase forms in Physarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of the Two Mitochondrial Ornithine Carriers Can Be Swapped by Single Mutation in Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity and protonation state of ornithine transcarbamoylase as determined by pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human ornithine transcarbamylase: crystallographic insights into substrate recognition and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human ornithine transcarbamylase: crystallographic insights into substrate recognition and conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy | springermedizin.de [springermedizin.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]

DL-Ornithine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and metabolic significance of DL-Ornithine, tailored for scientific application.

This technical guide provides a detailed overview of this compound, a racemic mixture of the non-proteinogenic amino acid ornithine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering critical data on its chemical characteristics, structural details, and key experimental methodologies.

Core Chemical Properties and Structure

This compound is a fundamental molecule in various metabolic processes, most notably as an intermediate in the urea (B33335) cycle. Understanding its chemical and physical properties is crucial for its application in research and pharmaceutical development.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound Monohydrochloride |

| Molecular Formula | C₅H₁₂N₂O₂[1][2][3] | C₅H₁₃ClN₂O₂[4][5][6][7] |

| Molecular Weight | 132.16 g/mol [1][2][3][8] | 168.62 g/mol [5][6][9][10][11] |

| CAS Number | 616-07-9[1][2][3][8] | 1069-31-4[4][7][9][10][11] |

| IUPAC Name | 2,5-diaminopentanoic acid[2] | 2,5-diaminopentanoic acid;hydrochloride[5][6] |

| Melting Point | Not well-defined, decomposes | ~233 °C (decomposes)[9], 291 °C[4][10] |

| Solubility | Soluble in water.[12] | Soluble in water.[7] |

| Appearance | Crystalline powder. | White crystalline powder.[6][7][10] |

Structural Representation

This compound is a chiral molecule existing as a racemic mixture of its D- and L-enantiomers. The structure features a five-carbon chain with amino groups at the α and δ positions.

References

- 1. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. criver.com [criver.com]

- 5. Analysis of Ornithine in Bunashimeji (Beech mushroom) Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new sensitive and convenient assay of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Ornithine as a Precursor for Polyamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-ornithine in studying polyamine synthesis. Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. The synthesis of these molecules is a critical area of research, particularly in the context of cancer and other proliferative diseases. This compound, as a racemic mixture containing the biologically active L-ornithine, serves as a direct precursor for the initial and rate-limiting step in polyamine biosynthesis. This document details the biochemical pathways, experimental protocols, and quantitative data relevant to the use of this compound in this field of study.

The Central Role of Ornithine in Polyamine Synthesis

Polyamine synthesis in mammalian cells begins with the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), a highly regulated, pyridoxal-5'-phosphate (PLP)-dependent enzyme. ODC is a homodimer, and its activity is a critical control point for the entire polyamine biosynthetic pathway. While both D- and L-isomers are present in this compound, it is exclusively the L-enantiomer that serves as the substrate for ODC[1][2]. The D-isomer is not utilized by this enzyme.

The resulting putrescine is subsequently converted to spermidine and then spermine through the sequential addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM). These reactions are catalyzed by spermidine synthase and spermine synthase, respectively. The intricate regulation of ODC at the transcriptional, translational, and post-translational levels underscores the importance of tightly controlling polyamine concentrations within the cell.

Quantitative Data on Polyamine Metabolism

Understanding the baseline levels of ornithine and polyamines, as well as the kinetic properties of ODC, is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from various mammalian cell lines.

Table 1: Intracellular Concentrations of Ornithine and Polyamines in Mammalian Cell Lines

| Cell Line | Ornithine (nmol/mg protein) | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |

| HepaRG (undifferentiated) | Not Reported | 0.15 ± 0.02 | 4.8 ± 0.5 | 5.5 ± 0.6 |

| HepaRG (differentiated) | Not Reported | Barely Detectable | Barely Detectable | 0.25 ± 0.05 |

| Huh7.5 | Not Reported | 0.10 ± 0.01 | 3.5 ± 0.4 | 3.8 ± 0.4 |

| HepG2 | Not Reported | 0.12 ± 0.02 | 4.2 ± 0.5 | 4.5 ± 0.5 |

| SkHep1 | Not Reported | 0.08 ± 0.01 | 2.8 ± 0.3 | 1.5 ± 0.2 |

| Guinea Pig Atria | Not Reported | Not Reported | 15.3 ± 1.1 | 10.8 ± 0.7 |

| Guinea Pig Ventricles | Not Reported | Not Reported | 10.5 ± 0.6 | 7.5 ± 0.5 |

Data for HepaRG, Huh7.5, HepG2, and SkHep1 cells were adapted from a study on hepatoma cell lines[3]. Data for guinea pig cardiac tissue provides an example from primary tissue[4]. Values are presented as mean ± SEM or as reported in the source.

Table 2: Kinetic Parameters of Mammalian Ornithine Decarboxylase for L-Ornithine

| Enzyme Source | Km (µM) | Vmax (nmol CO₂/min/mg protein) |

| Mouse Epidermal Cells (intact) | Not Reported | 0.5 - 1.0 |

| Rat Liver | ~100 | Not Reported |

| Trypanosoma brucei | 180 ± 20 | Not Reported |

Kinetic parameters can vary significantly depending on the purity of the enzyme preparation, assay conditions, and the source of the enzyme. The data presented are indicative values from different studies[5].

Experimental Protocols

Measurement of Ornithine Decarboxylase Activity by 14CO₂ Release

This radiometric assay is a widely used method to determine ODC activity by measuring the amount of radiolabeled carbon dioxide released from L-[1-14C]ornithine.

Materials:

-

L-[1-14C]ornithine (specific activity typically 50-60 mCi/mmol)

-

Cell or tissue lysate

-

ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal-5'-phosphate (PLP)

-

2 M Citric Acid or 2 N Perchloric Acid

-

CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or a filter paper soaked in 2 N NaOH)

-

Scintillation vials

-

Scintillation cocktail

-

Center wells for scintillation vials

Procedure:

-

Preparation of Cell/Tissue Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., ODC Assay Buffer without substrate) on ice.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for the ODC assay. Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

In a scintillation vial, place a center well containing the CO₂ trapping agent.

-

In a microcentrifuge tube, prepare the reaction mixture containing the cell lysate (e.g., 100-200 µg of protein) and ODC Assay Buffer.

-

Place the open microcentrifuge tube inside the scintillation vial, ensuring it remains upright.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding L-[1-14C]ornithine to the microcentrifuge tube to a final concentration of approximately 0.5 µCi.

-

Immediately seal the scintillation vial with a rubber septum or a cap that allows for injection.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and CO₂ Trapping:

-

Stop the enzymatic reaction by injecting a strong acid (e.g., 0.5 mL of 2 M citric acid) into the microcentrifuge tube through the septum[6].

-

Continue to incubate the sealed vial at 37°C for an additional 30-60 minutes to ensure all the released 14CO₂ is trapped by the agent in the center well.

-

-

Scintillation Counting:

-

Carefully open the vial and remove the microcentrifuge tube.

-

Add an appropriate volume of scintillation cocktail to the vial containing the center well.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Calculation of ODC Activity:

-

Calculate the amount of 14CO₂ produced based on the specific activity of the L-[1-14C]ornithine and the measured counts per minute (CPM).

-

Express ODC activity as pmol or nmol of CO₂ released per unit of time per mg of protein (e.g., pmol/h/mg protein).

-

Quantification of Intracellular Polyamines by HPLC

Materials:

-

Cell pellets

-

Perchloric acid (PCA), typically 0.2 M to 0.4 M

-

Dansyl chloride solution (e.g., 10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (to remove excess dansyl chloride)

-

Toluene (B28343) or other suitable organic solvent for extraction

-

HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~515 nm for dansyl derivatives)

-

Reversed-phase C18 column

-

Acetonitrile (B52724) and water (HPLC grade) for mobile phase

-

Polyamine standards (Putrescine, Spermidine, Spermine) and an internal standard (e.g., 1,7-diaminoheptane).

Procedure:

-

Sample Preparation and Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of cold PCA.

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant (acid extract) to a new tube.

-

-

Derivatization (Dansylation):

-

To a known volume of the acid extract (e.g., 100 µL), add the internal standard.

-

Add a saturated sodium carbonate solution to make the mixture alkaline (pH ~9.5-10).

-

Add dansyl chloride solution and vortex thoroughly.

-

Incubate the mixture in the dark at a controlled temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes).

-

Add proline solution to react with and quench the excess dansyl chloride.

-

-

Extraction of Dansylated Polyamines:

-

Add toluene to the reaction mixture and vortex vigorously to extract the dansylated polyamines into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic (toluene) layer to a new tube.

-

Evaporate the toluene to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in a suitable solvent, typically the initial mobile phase composition (e.g., acetonitrile/water mixture).

-

Inject a known volume of the reconstituted sample onto the HPLC system.

-

Separate the dansylated polyamines using a gradient elution program with acetonitrile and water.

-

Detect the fluorescent derivatives using the fluorescence detector.

-

-

Quantification:

-

Prepare a standard curve by derivatizing known concentrations of polyamine standards and the internal standard.

-

Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to those of the standards.

-

Normalize the polyamine concentrations to the initial cell number or protein content.

-

Visualizing Polyamine Synthesis and its Regulation

Polyamine Biosynthesis Pathway

The following diagram illustrates the core pathway of polyamine synthesis starting from ornithine.

Caption: The core polyamine biosynthesis pathway in mammalian cells.

Experimental Workflow for Studying ODC Inhibition

This diagram outlines a typical experimental workflow for investigating the effects of an ODC inhibitor, such as DL-α-difluoromethylornithine (DFMO), on polyamine synthesis and cell proliferation.

Caption: A typical workflow for studying the effects of DFMO on cancer cells.

Signaling Pathways Regulating ODC Expression

The expression of the ODC gene is tightly controlled by a complex network of signaling pathways, often initiated by growth factors and mitogens.

Caption: Key signaling pathways regulating ODC gene expression and translation.

Conclusion

This compound remains a fundamental tool for researchers studying polyamine synthesis. As the direct precursor for the rate-limiting enzyme ODC, its provision to cellular systems allows for the investigation of polyamine metabolism and its impact on cellular physiology. The experimental protocols and quantitative data provided in this guide offer a solid foundation for designing and executing robust studies in this critical area of research. The continued development of analytical techniques and a deeper understanding of the regulatory networks controlling polyamine synthesis will undoubtedly open new avenues for therapeutic intervention in diseases characterized by dysregulated cell proliferation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal Structure of d-Ornithine/d-Lysine Decarboxylase, a Stereoinverting Decarboxylase: Implications for Substrate Specificity and Stereospecificity of Fold III Decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitated micromethod for measurement of metabolically generated 14CO2, with application to measurement of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Metabolic Fate of D-Ornithine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ornithine, a non-proteinogenic D-amino acid, is increasingly recognized for its potential roles in mammalian physiology and pathology. While its L-enantiomer is a well-established intermediate in the urea (B33335) cycle and polyamine biosynthesis, the metabolic fate of D-ornithine is less characterized. This technical guide provides a comprehensive overview of the current understanding of D-ornithine metabolism in mammalian cells, focusing on its cellular uptake, enzymatic conversion, and downstream physiological effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic and diagnostic potential of targeting D-ornithine metabolic pathways.

Introduction

D-amino acids, once thought to be exclusive to lower organisms, are now known to be present and functionally relevant in mammals. D-ornithine is one such molecule, and understanding its metabolic journey within mammalian cells is crucial for elucidating its physiological significance and potential as a biomarker or therapeutic target. The primary enzyme responsible for the catabolism of D-ornithine is D-amino acid oxidase (DAAO), a flavoenzyme with broad substrate specificity for D-amino acids[1][2][3][4][5]. This guide will detail the known pathways of D-ornithine metabolism, methods for its study, and its potential implications in cellular signaling and disease.

Cellular Uptake and Transport of D-Ornithine

The entry of D-ornithine into mammalian cells is a critical first step in its metabolism. While specific transporters for D-ornithine have not been fully characterized, evidence suggests that it may share transport systems with its L-isoform and other cationic amino acids.

Key Transporters Implicated in Ornithine Uptake:

-

Cationic Amino Acid Transporters (CATs): Members of the SLC7 family, such as CAT-1, are responsible for the transport of cationic amino acids like L-ornithine and may also facilitate the uptake of D-ornithine.

-

Mitochondrial Ornithine Transporters (ORC1/ORNT1 and ORC2/ORNT2): These transporters, members of the SLC25 family, are crucial for the import of ornithine into the mitochondrial matrix, a key site for its metabolism[6]. While primarily studied for L-ornithine in the context of the urea cycle, their potential role in D-ornithine transport warrants further investigation.

The Central Role of D-Amino Acid Oxidase (DAAO) in D-Ornithine Metabolism

Once inside the cell, D-ornithine is primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO; EC 1.4.3.3). DAAO catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-imino acids. In the case of D-ornithine, this reaction yields 2-imino-5-aminopentanoic acid, which then spontaneously hydrolyzes to Δ¹-pyrroline-5-carboxylate (P5C) and ammonia, with the concomitant production of hydrogen peroxide[7].

Quantitative Data on DAAO Kinetics

While extensive kinetic data for DAAO exists for various D-amino acids, specific parameters for D-ornithine are not as readily available in the literature. The following table summarizes the known kinetic parameters for human DAAO with other relevant D-amino acids to provide context.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| D-Serine | 7.5 | 3 | 400 | [4] |

| D-Alanine | - | - | - | [2] |

| D-Proline | - | - | - | [2] |

| D-Cysteine | - | - | - | [8] |

| D-Aspartate | >1000 | 6.7 | <10 | [8] |

Note: Specific kinetic data for D-ornithine with mammalian DAAO is a significant gap in the current literature and represents an important area for future research.

Downstream Metabolic Pathways and Signaling Effects

The product of D-ornithine metabolism, Δ¹-pyrroline-5-carboxylate (P5C), is a key metabolic intermediate that can enter several downstream pathways, potentially influencing cellular signaling and function.

Conversion to L-Proline and L-Glutamate

P5C is the immediate precursor for the synthesis of L-proline via the action of pyrroline-5-carboxylate reductase (PYCR). Alternatively, P5C can be converted to L-glutamate by P5C dehydrogenase. This links D-ornithine metabolism to the cellular pools of these two important amino acids, which have roles in protein synthesis, cellular energy metabolism, and neurotransmission[9][10][11].

Impact on Neurotransmission

The potential conversion of D-ornithine to L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, suggests a role for D-ornithine in modulating neuronal activity. Furthermore, glutamate (B1630785) is the precursor for the synthesis of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter. Thus, D-ornithine metabolism could influence the delicate balance between excitatory and inhibitory signaling in the brain[6][9][10][12][13][14]. There is also evidence that D-amino acids, including D-serine, can directly modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory[2][5][15][16][17][18][19][20][21]. The direct effect of D-ornithine on NMDA receptors is an area requiring further investigation.

Link to Polyamine Synthesis

L-ornithine is the precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine) via the enzyme ornithine decarboxylase (ODC). Polyamines are essential for cell growth, proliferation, and differentiation. While D-ornithine is not a direct substrate for ODC, its metabolic conversion to intermediates that can enter L-ornithine metabolic pathways could indirectly influence polyamine levels, with potential implications for cancer biology where polyamine metabolism is often dysregulated[3][10][22][23][24][25].

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Activity Assay with D-Ornithine

This protocol describes a general method for measuring DAAO activity that can be adapted for D-ornithine as a substrate. The assay is based on the quantification of the α-keto acid product via derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH)[1][2].

Materials:

-

Purified mammalian DAAO or cell/tissue homogenate

-

D-Ornithine solution (substrate)

-

75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5

-

1 mM 2,4-Dinitrophenylhydrazine (DNPH) in 1 M HCl

-

0.6 M NaOH

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 200 µL of D-ornithine solution (at a concentration range to be optimized, e.g., 0.1-10 mM) in 75 mM disodium pyrophosphate buffer (pH 8.5).

-

Initiate the reaction by adding 50 µL of the enzyme preparation (purified DAAO or cell/tissue homogenate).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

-

Derivatization:

-

Add 100 µL of 1 mM DNPH solution to the reaction mixture.

-

Incubate at room temperature for 10 minutes.

-

-

Color Development:

-

Add 500 µL of 0.6 M NaOH to develop the color.

-

-

Measurement:

-

Measure the absorbance at 445 nm using a spectrophotometer.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of the expected α-keto acid product (Δ¹-pyrroline-5-carboxylate is unstable; a stable analog may be required, or quantification can be based on a related α-keto acid).

-

D-Ornithine Uptake Assay in Cultured Mammalian Cells

This protocol outlines a method for measuring the uptake of radiolabeled D-ornithine into cultured mammalian cells[17].

Materials:

-

Cultured mammalian cells (e.g., primary neurons, astrocytes, or a relevant cell line)

-

[³H]-D-Ornithine or [¹⁴C]-D-Ornithine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Plating:

-

Plate cells in a multi-well format (e.g., 24-well plate) and grow to desired confluency.

-

-

Uptake Experiment:

-

Wash cells twice with pre-warmed uptake buffer.

-

Add uptake buffer containing a known concentration of radiolabeled D-ornithine (and unlabeled D-ornithine as needed) to each well.

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

-

Washing:

-

Aspirate the uptake buffer and rapidly wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.

-

-

Cell Lysis:

-

Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

-

-

Quantification:

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of each sample (determined by a parallel protein assay).

-

Calculate the rate of D-ornithine uptake (e.g., in pmol/min/mg protein).

-

Conclusion and Future Directions

The metabolic fate of D-ornithine in mammalian cells is a burgeoning field of study with significant implications for neuroscience, oncology, and metabolic diseases. The primary pathway involves uptake by amino acid transporters and subsequent oxidative deamination by DAAO to form P5C. This intermediate connects D-ornithine metabolism to central metabolic and signaling pathways, including the synthesis of proline, glutamate, and potentially influencing the glutamate-GABA cycle and polyamine biosynthesis.

Significant gaps in our knowledge remain, particularly concerning the specific kinetic parameters of D-ornithine with mammalian DAAO, the precise transport mechanisms, and the direct downstream signaling consequences of its metabolites. Future research should focus on:

-

Quantitative kinetic analysis of purified human DAAO with D-ornithine.

-

Identification and characterization of specific D-ornithine transporters in various mammalian cell types.

-

Metabolomic and flux analysis studies to quantify the metabolic fate of D-ornithine and its contribution to other metabolic pathways in different cellular contexts.

-

Investigation of the direct effects of D-ornithine and its metabolites on neuronal signaling, including NMDA receptor modulation.

-

Elucidation of the role of D-ornithine metabolism in disease models , particularly in neurological disorders and cancer.

A deeper understanding of these aspects will be instrumental in harnessing the therapeutic and diagnostic potential of the D-ornithine metabolic pathway.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamine metabolism in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for D-Ornithine (HMDB0003374) [hmdb.ca]

- 8. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new synaptosomal biosynthetic pathway of glutamate and GABA from ornithine and its negative feedback inhibition by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyamines drive myeloid cell survival by buffering intracellular pH to promote immunosuppression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]

- 12. Interrelationships between ornithine, glutamate, and GABA. II. Consequences of inhibition of GABA-T and ornithine aminotransferase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation [frontiersin.org]

- 14. The Glutamate/GABA-Glutamine Cycle: Insights, Updates, and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic flux analysis in systems biology of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitric oxide synthase activity endogenously modulates NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dopaminergic modulation of NMDA-induced whole cell currents in neostriatal neurons in slices: contribution of calcium conductances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Metabolic control of arginine and ornithine levels paces the progression of leaf senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolism of polyamines by cultured glioma cells. Effect of asparagine on gamma-aminobutyric acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolism of polyamines by cultured glioma cells. Effect of asparagine on gamma-aminobutyric acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of Ornithine: A Technical Guide to its Racemic Nature in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in numerous metabolic pathways, including the urea (B33335) cycle and the biosynthesis of polyamines. While L-ornithine is the predominantly studied and biologically active enantiomer, the presence and metabolic fate of D-ornithine are of increasing interest in understanding cellular physiology and pathology. This technical guide provides an in-depth exploration of the racemic nature of DL-ornithine in biological systems. It delineates the stereospecificity of key enzymes involved in ornithine metabolism, presents quantitative data on their kinetic parameters, and offers detailed experimental protocols for the characterization of ornithine enantiomers and their metabolic products. Furthermore, this guide visualizes the intricate signaling and metabolic pathways influenced by ornithine, offering a comprehensive resource for researchers in drug development and the life sciences.

Introduction: The Significance of Chirality in Ornithine Metabolism

In the landscape of biological molecules, stereochemistry often dictates function. For the amino acid ornithine, the L-enantiomer is well-established as the primary substrate and intermediate in fundamental processes such as the urea cycle, where it acts as a carrier of nitrogenous waste, and in polyamine biosynthesis, which is crucial for cell growth and proliferation.[1] However, the existence of D-amino acids in biological systems, once considered an anomaly, is now recognized as a significant factor in cellular regulation and signaling.[2] The presence of D-ornithine, therefore, raises critical questions regarding its metabolic pathways, physiological effects, and potential as a biomarker or therapeutic target.

This guide will dissect the racemic nature of this compound by examining the enzymes that display stereoselectivity towards its enantiomers. We will explore the kinetic differences in these interactions and the downstream consequences for cellular metabolism and signaling.

Enzymatic Stereospecificity in Ornithine Metabolism

The metabolic fate of D- and L-ornithine is primarily determined by the stereospecificity of the enzymes they encounter. While many enzymes exhibit a strong preference for the L-form, some have been shown to interact with the D-enantiomer, albeit with different efficiencies.

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of ornithine to putrescine.[3][4] ODC exhibits a high degree of stereospecificity for L-ornithine. D-ornithine is not a substrate for ODC but can act as a weak competitive inhibitor.

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a role in both amino acid and polyamine metabolism, catalyzing the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde.[5][6][7] While OAT predominantly utilizes L-ornithine, some studies suggest it may have limited activity with D-ornithine under certain conditions.

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[8] DAAO exhibits broad substrate specificity and is the primary enzyme for the catabolism of D-ornithine.[9] The oxidation of D-ornithine by DAAO is a key pathway for its removal and detoxification.[9]

Quantitative Data on Enzyme-Ornithine Interactions

The differential interaction of ornithine enantiomers with metabolic enzymes can be quantified by comparing their kinetic parameters. The following table summarizes available data from various biological systems.

| Enzyme | Organism/Tissue | Substrate/Inhibitor | Km (mM) | Vmax (relative activity) | Ki (mM) | Reference(s) |

| Ornithine Decarboxylase (ODC) | Aspergillus terreus | L-Ornithine | 0.95 | - | - | [10] |

| Human | D-Ornithine | - | - | ~1.5 (IC50) | [11] | |

| Ornithine Aminotransferase (OAT) | Plant | L-Ornithine | 15 | - | - | [12] |

| D-Amino Acid Oxidase (DAAO) | Porcine Kidney | D-Ornithine | - | Very low activity | - | [9] |

Note: Comprehensive kinetic data for the interaction of both D- and L-ornithine with all key enzymes across different species is not always available in the literature. The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.

Metabolic and Signaling Pathways

The differential metabolism of D- and L-ornithine leads to their involvement in distinct and interconnected metabolic and signaling pathways.

L-Ornithine Metabolic Pathways

L-ornithine is a central hub in nitrogen metabolism, primarily participating in the urea cycle and the biosynthesis of polyamines.

D-Ornithine Metabolic Pathway

The primary metabolic fate of D-ornithine in most organisms is its degradation by D-amino acid oxidase.

References

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 2. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 4. online-medical-dictionary.org [online-medical-dictionary.org]

- 5. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Solubility and Stability of DL-Ornithine Hydrochloride in Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DL-Ornithine hydrochloride in various buffer solutions. The information contained herein is intended to support research, development, and formulation activities involving this non-proteinogenic amino acid. This compound plays a crucial role in several metabolic pathways, including the urea (B33335) cycle, and is investigated for various therapeutic applications. A thorough understanding of its physicochemical properties in aqueous buffer systems is paramount for ensuring the accuracy of in vitro studies and the efficacy of potential pharmaceutical formulations.

Solubility Profile

This compound hydrochloride is generally considered to be soluble in water.[1][2] The solubility can be influenced by the pH of the solution and the presence of other solutes.

Table 1: Solubility of Ornithine Hydrochloride in Aqueous Solutions

| Solvent/Buffer System | pH | Temperature (°C) | Solubility |

| Water | Not Specified | 20 | 543 mg/mL[1] |

| Water | Not Specified | Not Specified | A 10% (100 mg/mL) solution is clear and colorless to light yellow.[3] |

| Phosphate (B84403) Buffered Saline (PBS) | 7.2 | Not Specified | Approximately 10 mg/mL (for L-Ornithine hydrochloride).[4] |

| Aqueous Acid | Not Specified | Not Specified | Slightly soluble.[2] |

| Water | 30 | ~455 g/L (for L-Ornithine monohydrochloride).[5] |

Stability Profile

The stability of this compound hydrochloride in solution is a critical factor for its storage and use in experimental and formulation contexts. While the solid form is stable for extended periods when stored properly, aqueous solutions may have limited stability.[4]

Table 2: Stability of Ornithine Hydrochloride

| Form | Storage Conditions | Stability |

| Solid | -20°C | ≥ 4 years (for L-Ornithine hydrochloride).[4] |

| Solid | Room Temperature, Inert Atmosphere | Stable, but hygroscopic.[2] Avoid direct light and moisture.[5] |

| Aqueous Solution | Not Specified | Not recommended for storage for more than one day (for L-Ornithine hydrochloride).[4] |

| Stock Solution | -80°C | 6 months (sealed from moisture).[6] |

| Stock Solution | -20°C | 1 month (sealed from moisture).[6] |

Significant changes in the concentrations of amino acids, including ornithine, can occur in biological samples under different preprocessing and pre-storage conditions, highlighting the importance of controlled stability studies.[7]

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound hydrochloride in a specific buffer solution.

Materials:

-

This compound hydrochloride

-

Buffer solution of interest (e.g., phosphate buffer, TRIS buffer) at a defined pH

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV or mass spectrometer) or a spectrophotometer.[8]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of the buffer solution in a series of vials.

-

Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid material.

-

Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solids.

-

Accurately dilute a known volume of the clear supernatant with the same buffer solution to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or a colorimetric assay (e.g., Ninhydrin test), to determine the concentration of dissolved this compound hydrochloride.

-

Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Protocol for Assessing Stability in Buffer Solution

This protocol provides a framework for evaluating the stability of this compound hydrochloride in a buffer solution over time under specific storage conditions.

Materials:

-

This compound hydrochloride

-

Buffer solution of interest at a defined pH

-

Climate-controlled stability chambers or incubators

-

Analytical method for quantifying this compound hydrochloride (e.g., HPLC-MS)[8]

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in the buffer of interest at a known concentration.

-

Aliquot the solution into multiple sealed vials to be used for different time points.

-

-

Stability Study Conditions:

-

Store the vials in stability chambers at controlled conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[8]

-

-

Time Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

Visually inspect the solution for any changes in color or for the formation of precipitates.

-

Measure the pH of the solution.

-

Quantify the concentration of this compound hydrochloride using a validated analytical method.

-

If possible, use a stability-indicating method (e.g., gradient HPLC) that can separate the parent compound from potential degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound hydrochloride as a function of time for each storage condition.

-

Determine the degradation rate and calculate the shelf-life under the tested conditions.

-

Signaling Pathways and Experimental Workflows

The Urea Cycle

This compound is a key intermediate in the urea cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.

Caption: The Urea Cycle showing the central role of Ornithine.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound hydrochloride.

Caption: Workflow for solubility determination of this compound HCl.

Experimental Workflow for Stability Study

This diagram outlines the steps involved in a typical stability study of this compound hydrochloride in a buffer solution.

Caption: Workflow for the stability study of this compound HCl.

References

- 1. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. carlroth.com [carlroth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Dawn of D-Ornithine: A Technical Guide to its Discovery and Initial Metabolic Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The world of amino acids is largely dominated by their L-enantiomers, the fundamental building blocks of proteins. However, the less common D-amino acids are increasingly recognized for their significant biological roles, particularly in the microbial world. This technical guide delves into the discovery and initial investigation of the metabolism of D-ornithine, a non-proteinogenic D-amino acid. While not as ubiquitous as its L-counterpart, which is a key intermediate in the urea (B33335) cycle and a precursor to polyamines, D-ornithine plays a crucial role in specific bacterial metabolic pathways. This document provides a comprehensive overview of the key enzymes involved in D-ornithine metabolism, their quantitative characteristics, detailed experimental protocols for their study, and visualizations of the associated metabolic and experimental workflows.

Core Metabolic Players: Ornithine Racemase and Aminotransferases

The metabolic journey of D-ornithine primarily revolves around two key enzymatic activities: racemization and transamination.

-

Ornithine Racemase (EC 5.1.1.12): This enzyme catalyzes the reversible conversion between L-ornithine and D-ornithine, acting as the gateway to D-ornithine metabolism from the more common L-isomer. The discovery and characterization of ornithine racemase, particularly from anaerobic bacteria like Clostridium sticklandii, have been pivotal in understanding how organisms can incorporate D-ornithine into their metabolic schemes.[1][2][3]

-

D-Ornithine Aminotransferase (EC 2.6.1.X): While L-ornithine-δ-aminotransferase (OAT) is a well-characterized enzyme that transfers the δ-amino group of L-ornithine to an α-keto acid, the specific characterization of a dedicated D-ornithine aminotransferase remains less defined in the literature. It is plausible that some aminotransferases exhibit broader specificity and can utilize D-ornithine as a substrate. For the purpose of this guide, we will discuss the general properties of ornithine aminotransferases and the methodologies to investigate D-ornithine transamination.

Quantitative Data on Key Enzymes

A thorough understanding of enzyme function requires quantitative analysis of their catalytic activity. The following tables summarize the available kinetic and substrate specificity data for ornithine racemase. Data for a specific D-ornithine aminotransferase is currently limited in the literature; therefore, representative data for L-ornithine aminotransferases are presented to provide a comparative context.

Table 1: Kinetic Parameters of Ornithine Racemase from Clostridium sticklandii

| Parameter | Value | Conditions | Reference |

| Km for L-ornithine | 0.77 ± 0.05 mM | pH 8.5 | [2][3] |

| kcat | 980 ± 20 s-1 | pH 8.5 | [2][3] |

| Optimum pH | ~8.5 | - | [2] |

Table 2: Substrate Specificity of Ornithine Racemase from Clostridium sticklandii

While highly specific for ornithine, the racemase from Clostridium sticklandii has been reported to exhibit some activity with other amino acids.[1] More extensive quantitative comparisons are needed for a complete profile.

| Substrate | Relative Activity (%) |

| L-Ornithine | 100 |

| L-Lysine | Low |

| L-Arginine | Low |

Table 3: Representative Kinetic Parameters of L-Ornithine-δ-Aminotransferases from Various Sources

This table provides a reference for the kinetic properties of L-ornithine aminotransferases, which can serve as a baseline for investigating potential D-ornithine aminotransferase activity.

| Enzyme Source | Km for L-ornithine (mM) | Km for α-ketoglutarate (mM) | Optimum pH | Reference |

| Rat Liver | 2.8 | 1.1 | 8.0 | [4] |

| Human Liver | 1.3 | 0.43 | 8.0 | [5] |

| Pea (Pisum sativum) | 4.7 | 6.3 | 8.0 | [6] |

| Toxoplasma gondii | - | - | - | [7] |

| Mouse Brain (Astrocytes) | 4.3 ± 2.2 | 0.5 | - | [8] |

| Mouse Brain (Interneurons) | 0.8 ± 0.3 | 0.5 | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of D-ornithine metabolism. This section provides protocols for the extraction of D-ornithine and the assay of key enzymes.

Protocol 1: Extraction of D-Ornithine from Biological Samples

A. From Bacterial Cells:

-

Cell Harvesting: Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove extracellular contaminants.

-

Lysis: Resuspend the cell pellet in a lysis buffer. Common methods include:

-

Sonication: Subject the cell suspension to several cycles of sonication on ice.

-

Bead Beating: Use a bead beater with glass or zirconia beads for mechanical disruption.

-

Enzymatic Lysis: For Gram-positive bacteria, use lysozyme (B549824) treatment.

-

-

Protein Precipitation: Add a cold protein precipitating agent, such as perchloric acid (final concentration 0.6 M) or methanol (B129727) (3 volumes), to the lysate.

-

Centrifugation: Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Neutralization and Collection: Carefully collect the supernatant. If perchloric acid was used, neutralize the supernatant with a solution of potassium carbonate. The supernatant containing the amino acid extract can then be stored at -80°C or used for analysis.

B. From Animal Tissues:

-

Tissue Homogenization: Excise the tissue of interest and immediately place it in ice-cold homogenization buffer. Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.[9]

-

Protein Precipitation: Add a cold protein precipitating agent (e.g., perchloric acid or methanol) to the homogenate.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the amino acid extract for further analysis.

Protocol 2: Assay for Ornithine Racemase Activity

This protocol is based on a coupled spectrophotometric assay.[2]

Principle: The formation of D-ornithine by ornithine racemase is coupled to two subsequent enzymatic reactions. D-ornithine is converted to 2,4-diaminopentanoate (B1235806) by D-ornithine aminomutase. This product is then deaminated by 2,4-diaminopentanoate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

-

50 mM Tris-HCl buffer, pH 8.5

-

10 mM L-ornithine

-

25 µM Adenosylcobalamin (AdoCbl)

-

40 µM Pyridoxal-5'-phosphate (PLP)

-

1 mM NADP+

-

Sufficient amounts of purified D-ornithine aminomutase and D-2,4-diaminopentanoate dehydrogenase (coupling enzymes)

-

Ornithine racemase sample

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP+.

-

Add the coupling enzymes to the reaction mixture.

-

Initiate the reaction by adding the ornithine racemase sample.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

The rate of NADPH formation is directly proportional to the ornithine racemase activity.

Purification of Coupling Enzymes:

-

D-ornithine aminomutase (oraS and oraE genes): The two subunits can be cloned and expressed in E. coli and purified using standard chromatographic techniques.[10]

-

D-2,4-diaminopentanoate dehydrogenase: This enzyme can also be purified from bacterial sources or through recombinant expression.[11][12]

Protocol 3: Assay for D-Ornithine Aminotransferase Activity

This protocol is a general method that can be adapted to screen for D-ornithine aminotransferase activity.

Principle: The transamination of D-ornithine with an α-keto acid (e.g., α-ketoglutarate) produces a new amino acid (glutamate) and an aldehyde. The formation of the new amino acid can be quantified.

Reagents:

-

100 mM Buffer (e.g., Tris-HCl or potassium phosphate), pH adjusted to the desired value (typically 7.5-8.5)

-

Varying concentrations of D-ornithine

-

10 mM α-ketoglutarate

-

10 µM Pyridoxal-5'-phosphate (PLP)

-

Enzyme sample (cell extract or purified protein)

Procedure:

-

Prepare a reaction mixture containing the buffer, α-ketoglutarate, and PLP.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample and D-ornithine.

-

Incubate for a fixed period (e.g., 10-30 minutes).

-

Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).

-

Quantify the amount of glutamate (B1630785) produced using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) or a commercially available glutamate assay kit.

Visualizing the Metabolic Landscape

Diagrams are essential for a clear understanding of complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of D-ornithine metabolic pathways and experimental workflows.

Metabolic Pathway of D-Ornithine

This diagram illustrates the central role of ornithine racemase in connecting L-ornithine and D-ornithine metabolism, and the subsequent conversion of D-ornithine.

Caption: Metabolic pathway of D-Ornithine in bacteria.

Experimental Workflow for Ornithine Racemase Assay

This diagram outlines the steps involved in the coupled spectrophotometric assay for ornithine racemase.

Caption: Workflow for the coupled ornithine racemase assay.

Logical Relationship of the Ornithine Degradation Gene Cluster in Bacteria

This diagram illustrates the genetic organization and potential regulatory relationships within the conserved gene cluster involved in ornithine degradation in some bacteria.

Caption: Gene cluster for ornithine degradation in bacteria.

Conclusion and Future Directions

The study of D-ornithine metabolism, though still a developing field, has unveiled fascinating enzymatic machinery and metabolic pathways, primarily in the bacterial domain. The high specificity of ornithine racemase from organisms like Clostridium sticklandii underscores the dedicated role of D-ornithine in their physiology. While the precise identity and kinetic properties of D-ornithine specific aminotransferases remain an area for further exploration, the methodologies outlined in this guide provide a robust framework for their investigation.

Future research should focus on:

-

Discovering and characterizing novel D-ornithine aminotransferases: A systematic screening of microbial genomes and proteomes could lead to the identification of enzymes with a preference for D-ornithine.

-

Elucidating the regulatory networks: A deeper understanding of the transcriptional and allosteric regulation of the genes and enzymes involved in D-ornithine metabolism will provide a more complete picture of its physiological role.

-

Exploring the functional significance of D-ornithine: Investigating the downstream metabolic fate of D-ornithine and its impact on cellular processes, such as cell wall biosynthesis or signaling, will be crucial in defining its biological importance.

The continued exploration of D-ornithine metabolism holds the potential to uncover novel enzymatic mechanisms, reveal new antibiotic targets, and expand our understanding of the diverse metabolic capabilities of the microbial world. This technical guide serves as a foundational resource for researchers embarking on this exciting area of scientific inquiry.

References

- 1. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Properties of Ornithine Racemase from Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization and properties of human liver ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of ornithine aminotransferase by immunoadsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ornithine-delta-aminotransferase exhibits different kinetic properties in astrocytes, cerebral cortex interneurons, and cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional regulation of the ornithine decarboxylase gene by c-Myc/Max/Mad network and retinoblastoma protein interacting with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cloning, sequencing, heterologous expression, purification, and characterization of adenosylcobalamin-dependent D-ornithine aminomutase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-diaminopentanoic acid C 4 dehydrogenase. Purification and properties of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of DL-Ornithine: A Technical Guide for Researchers

An In-depth Exploration of the Non-proteinogenic Amino Acid DL-Ornithine in Cellular Metabolism, Signaling, and Therapeutic Development

The non-proteinogenic amino acid this compound, a racemic mixture of D- and L-ornithine (B1677492), holds a significant position in various biochemical pathways critical to cellular function and overall organismal health. While the L-isomer is the predominantly studied and biologically active form in mammals, emerging research continues to elucidate the complete metabolic fate and functional relevance of the DL-racemate. This technical guide provides a comprehensive overview of the core functions of this compound, with a particular focus on L-Ornithine, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its intricate involvement in cellular signaling and metabolic networks. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic and biological potential.

Core Metabolic Functions of L-Ornithine

L-Ornithine is a pivotal intermediate in two fundamental metabolic pathways: the urea (B33335) cycle and polyamine biosynthesis. It is not incorporated into proteins during translation[1].

The Urea Cycle: Detoxification of Ammonia (B1221849)